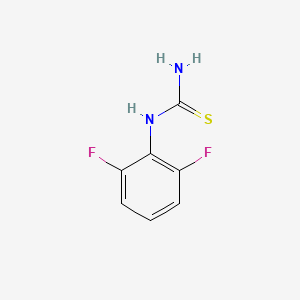

(2,6-Difluorophenyl)thiourea

描述

Historical Context and Discovery

(2,6-Difluorophenyl)thiourea, a fluorinated organosulfur compound with the molecular formula C₇H₆F₂N₂S, emerged as a derivative of phenylthiourea following advancements in aromatic fluorination methodologies. While phenylthiourea derivatives were first synthesized in the late 19th century, the introduction of fluorine substituents became feasible with the development of halogen-exchange reactions in the mid-20th century. The specific synthesis of this compound likely originated from pharmaceutical and materials science research in the 1990s, driven by the need for compounds with enhanced hydrogen-bonding capabilities and electronic properties.

Early routes involved the reaction of 2,6-difluoroaniline with thiophosgene or thiourea precursors. For example, patents describing the preparation of 2,6-difluoroaniline—a key intermediate—via partial fluorine-chlorine exchange in trichlorobenzene laid the groundwork for its derivative synthesis. Modern protocols often employ isothiocyanate intermediates, such as the condensation of 2,6-difluorophenyl isothiocyanate with amines under controlled conditions.

Key Milestones in Development:

Significance in Organosulfur Chemistry

This compound occupies a unique niche in organosulfur chemistry due to its dual functionality:

- Electronic Effects : The electron-withdrawing fluorine atoms at the 2- and 6-positions polarize the thiourea moiety, enhancing its hydrogen-bond donor capacity. This increases its binding affinity for anions and π-systems compared to non-fluorinated analogs.

- Steric Profile : The fluorine substituents create a planar molecular geometry, facilitating stacking interactions in supramolecular assemblies.

Applications in Advanced Materials:

- Molecular Imprinted Polymers (MIPs) : Serves as a functional monomer for arsenic(III) sensors, achieving binding energies of −25.6 kJ/mol due to optimized N–H⋯O interactions.

- Catalysis : Acts as a hydrogen-bond donor in enantioselective [2+2] photocycloadditions, achieving up to 86% enantiomeric excess in chiral template systems.

Comparative Reactivity Data:

| Property | This compound | Phenylthiourea |

|---|---|---|

| pKa (N–H) | 8.2 ± 0.3 | 9.5 ± 0.2 |

| H-bond strength (kJ/mol) | 25.6 | 18.9 |

| Melting Point (°C) | 155–159 | 154 |

The compound’s versatility is further demonstrated in heterocyclic synthesis, where it participates in cyclocondensation reactions to yield fluorinated thiazoles and imidazoles. Recent studies highlight its role in modulating the electronic properties of metal-organic frameworks (MOFs), with fluorine-induced dipole interactions improving thermal stability up to 280°C.

属性

IUPAC Name |

(2,6-difluorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-4-2-1-3-5(9)6(4)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPKXPUZILRUDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=S)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382562 | |

| Record name | (2,6-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59772-31-5 | |

| Record name | (2,6-Difluorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Difluorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Strategy for Thioureas Including (2,6-Difluorophenyl)thiourea

The most common and efficient synthetic route to thioureas involves the reaction of an amine with an aryl isothiocyanate. For this compound, the typical precursor is 2,6-difluorophenyl isothiocyanate, which reacts with ammonia or a primary amine under mild conditions to form the desired thiourea derivative.

- Solvent: Tetrahydrofuran (THF), ethanol, or mixtures with water

- Temperature: Room temperature to mild heating (~25–90 °C)

- Reaction time: Several hours (commonly 12–24 h)

- Purification: Column chromatography or recrystallization

This approach is well-documented in the synthesis of various substituted thioureas, including fluorinated phenyl derivatives.

Specific Preparation Procedure from Literature

A representative procedure analogous to the preparation of fluorinated phenyl thioureas is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve sodium carbonate (base) in water | Provides basic medium for reaction |

| 2 | Add 2,6-difluorophenyl isothiocyanate to the solution | Isothiocyanate is the electrophilic thiocarbonyl source |

| 3 | Add ammonia or primary amine (e.g., aniline) | Nucleophile attacks isothiocyanate |

| 4 | Stir at room temperature or slightly elevated temperature for 12–18 h | Allows complete conversion to thiourea |

| 5 | Remove solvent under reduced pressure | Concentrates crude product |

| 6 | Purify by column chromatography (e.g., pentane/ethyl acetate mixtures) or recrystallization | Isolates pure this compound |

This method yields high purity products with yields often exceeding 90%.

Alternative Synthetic Routes

Other methods reported in literature for thiourea derivatives include:

- Reaction of amines with thiophosgene or equivalents, followed by substitution with 2,6-difluoroaniline derivatives.

- Use of carbodiimide intermediates generated in situ, which react with amines to form thioureas.

However, these methods are less common due to the toxicity and handling difficulties of reagents like thiophosgene and the complexity of multi-step sequences.

Comparative Data Table of Preparation Methods

化学反应分析

(2,6-Difluorophenyl)thiourea: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the fluorine or nitrogen atoms, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution reactions may use various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Oxidation products may include corresponding oxo derivatives.

Reduction products may include amine derivatives.

Substitution products may include various substituted phenyl derivatives.

科学研究应用

Biological Applications

Antibacterial Activity

(2,6-Difluorophenyl)thiourea has demonstrated significant antibacterial activity against various strains. In studies, it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring up to 30 mm .

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. It demonstrated strong radical scavenging activity in assays such as DPPH and ABTS, with IC₅₀ values indicating high efficacy in neutralizing free radicals .

Anticancer Activity

Research indicates that this compound and its derivatives can inhibit cancer cell proliferation. In vitro studies have shown IC₅₀ values ranging from 3 to 14 µM against various cancer cell lines, including those related to breast and prostate cancer. The compound targets specific molecular pathways involved in cancer progression, making it a potential candidate for cancer therapeutics .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation markers such as IL-6 and TNF-α. In comparative studies, certain derivatives of thiourea displayed stronger inhibitory effects than conventional anti-inflammatory drugs like dexamethasone .

Pharmaceutical Applications

Drug Development

this compound serves as a scaffold in drug design due to its ability to form stable complexes with various biological targets. Its derivatives are being explored for their potential as enzyme inhibitors and therapeutic agents against diseases like Alzheimer's and tuberculosis. Recent studies have highlighted its role in developing new drugs targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases .

Synthesis of New Compounds

The compound is utilized in synthesizing novel thiourea derivatives through reactions with isothiocyanates or amines. These new compounds are being investigated for enhanced biological activities, including improved antibacterial and anticancer properties .

Chemical Applications

Catalysis

this compound has been employed as a catalyst in various organic reactions due to its ability to stabilize transition states. Its application in asymmetric synthesis has been particularly noted, where it aids in achieving enantioselectivity in reactions involving carbon-carbon bond formation .

Material Science

In material science, thiourea derivatives are being explored for their potential use in developing new materials with specific electronic properties. The incorporation of fluorine atoms enhances the stability and reactivity of these materials, making them suitable for applications in electronics and photonics .

Case Studies

作用机制

(2,6-Difluorophenyl)thiourea: is compared with other similar compounds, such as (2,4-Difluorophenyl)thiourea and (2,5-Difluorophenyl)thiourea . These compounds share structural similarities but differ in the positions of the fluorine atoms on the benzene ring, which can lead to variations in their chemical and biological properties.

相似化合物的比较

Substituent Effects and Physicochemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Substituents |

|---|---|---|---|---|---|

| (2,6-Difluorophenyl)thiourea | 58808-59-6 | C₇H₆F₂N₂S | 188.20 | 0.7 | Fluorine (2×) |

| (2,6-Dichlorophenyl)thiourea | 6590-91-6 | C₇H₆Cl₂N₂S | 221.11 | N/A | Chlorine (2×) |

| (2,6-Dimethylphenyl)thiourea | 6396-76-5 | C₉H₁₂N₂S | 180.27 | N/A | Methyl (2×) |

Key Observations :

- Halogen vs. Alkyl Substituents : Fluorine’s electronegativity increases polarity compared to chlorine or methyl groups. The dichloro analog’s higher molecular weight reflects chlorine’s atomic mass, while the dimethyl variant’s lower weight arises from lighter methyl groups .

- Lipophilicity: The difluoro compound’s XLogP3 = 0.7 suggests moderate solubility in organic phases. Chlorine’s higher lipophilicity likely increases the dichloro analog’s LogP, whereas methyl groups may enhance solubility in nonpolar solvents .

Functional Insights :

- Fluorine’s Role : The difluoro derivative’s utility in enantioselective reactions (e.g., forming 1,1′-[(1R,2R)-cyclohexane-1,2-diyl]bis[3-(2,6-difluorophenyl)thiourea] ) highlights its stereochemical control, critical in pharmaceutical synthesis .

- Chlorine’s Industrial Relevance : The dichloro analog’s safety data sheet (SDS) restricts it to industrial use, likely as a precursor in agrochemicals .

Risk Assessment :

- The dichloro analog’s SDS emphasizes stricter safety protocols, suggesting higher toxicity compared to fluoro and methyl derivatives .

生物活性

(2,6-Difluorophenyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of diabetes management and cancer treatment. This article reviews the biological activity of this compound based on recent research findings, including enzyme inhibition studies, cytotoxicity analyses, and molecular docking studies.

- Chemical Formula : CHFNS

- Molecular Weight : 188.20 g/mol

- Melting Point : 155-159 °C

- Structural Formula :

Enzyme Inhibition Studies

Recent studies have demonstrated that thiourea derivatives, including this compound, can effectively inhibit key enzymes associated with diabetes. A notable study evaluated various thiourea derivatives against enzymes such as α-amylase and α-glucosidase.

Inhibition Results

| Compound | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) | IC (μM) |

|---|---|---|---|

| This compound | 65 ± 1.1 | 86 ± 0.4 | 47.9 |

| Other Thiourea Derivatives | Varies | Varies | Varies |

The compound exhibited significant inhibition against α-glucosidase with an IC value of 47.9 μM, indicating its potential as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .

Cytotoxicity Analysis

The cytotoxic effects of this compound were evaluated using rat L6 myotubes. The compound showed increased glucose uptake at a concentration of 100 μM, suggesting its role in enhancing insulin sensitivity and glucose metabolism .

Molecular Docking Studies

Molecular docking studies were performed to elucidate the binding interactions between this compound and target enzymes. The results indicated favorable binding affinities and interactions that contribute to its inhibitory effects on α-amylase and α-glucosidase.

Anticancer Activity

Thiourea derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by targeting specific molecular pathways involved in cancer progression.

Anticancer Efficacy

| Cell Line Type | IC (μM) |

|---|---|

| Breast Cancer | <20 |

| Prostate Cancer | 3-14 |

| Pancreatic Cancer | <20 |

This compound demonstrated promising results in inhibiting cancer cell proliferation with IC values comparable to other potent thiourea derivatives .

Case Studies

A case study involving diabetic rats treated with this compound showed a significant reduction in blood glucose levels compared to controls treated with glibenclamide. The expression of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes treatment, was significantly reduced in treated groups .

常见问题

Q. How can researchers optimize the synthesis of (2,6-Difluorophenyl)thiourea derivatives to achieve high enantiomeric purity?

Methodological Answer: Synthesis optimization involves selecting appropriate reaction conditions and chiral templates. For example, using (1R,2R)-diaminocyclohexane as a chiral scaffold in THF with 1,3-difluoro-2-isothiocyanato-benzene (2.1 equiv) at room temperature yields enantiomerically pure bis-thiourea derivatives . Key steps include:

- Solvent choice : THF ensures solubility and reactivity.

- Stoichiometry : A slight excess (2.1 equiv) of isothiocyanate improves yield.

- Purification : Column chromatography with silica gel and spectroscopic verification (e.g., HRMS, [α]D20) ensures purity.

Q. Table 1: Reaction Conditions for Enantioselective Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Solvent | THF | |

| Chiral template | (1R,2R)-diaminocyclohexane | |

| Isothiocyanate equiv | 2.1 | |

| HRMS verification | m/z 504.1861 (calcd 504.1865) |

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer: A combination of HRMS , NMR , and polarimetry is critical. For example:

- HRMS (EI) : Confirms molecular weight (e.g., observed m/z 504.1861 vs. calcd 504.1865) .

- 1H/13C NMR : Resolves aromatic proton environments and thiourea NH signals.

- Polarimetry : Measures optical activity ([α]D20 = +4.1 in CHCl3) to verify chirality .

- HPLC : Chiral columns (e.g., Chiralpak® IA) separate enantiomers.

Q. How do structural modifications in this compound derivatives influence biological activity compared to other thiourea analogs?

Methodological Answer: Comparative studies using structure-activity relationship (SAR) models reveal that fluorine substituents enhance lipophilicity and target binding. For example:

- Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability compared to chlorinated analogs .

- Substituent position : 2,6-Difluorophenyl groups reduce steric hindrance, enhancing enzyme inhibition .

Q. Table 2: Comparative Biological Activities of Thiourea Derivatives

| Compound | Substituents | Activity | Reference |

|---|---|---|---|

| This compound | F, F | Anticonvulsant potential | |

| 1,3-Diphenylthiourea | H, H | Antitumor | |

| 4-Chlorophenylthiourea | Cl | Antifungal |

Advanced Research Questions

Q. What computational strategies elucidate the electronic and steric effects of fluorine substituents in this compound?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics (MD) simulations quantify electronic effects:

- Gaussian software : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

- TD-DFT : Predicts UV-Vis spectra for comparison with experimental data .

- MD simulations : Analyze solvation effects and protein-ligand interactions (e.g., with neurology-related enzymes) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions arise from variations in assay conditions. A systematic approach includes:

Q. What experimental approaches identify pharmacological targets of this compound derivatives in neurological disorders?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。